Erigeroside

Overview

Description

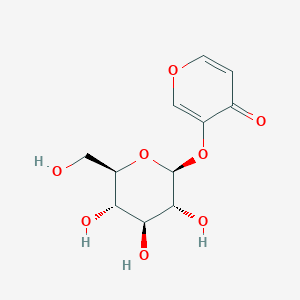

Erigeroside, a γ-pyrone derivative glycoside, was first isolated from Erigeron breviscapus (Vant.) Hand-Mazz. (Asteraceae) in 1976 . Structurally, it consists of pyromeconic acid (aglycone) linked to β-D-glucose via a glycosidic bond . Pharmacological studies demonstrate its vasodilatory properties, particularly in improving cerebral and peripheral microcirculation. For instance, intra-arterial administration in dogs increased blood flow by reducing vascular resistance within 1–5 minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Erigeroside can be synthesized through chemical methods, although it is more commonly extracted from natural sources. The synthetic route involves the glycosylation of a suitable aglycone with glucose under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from the whole plant of Erigeron breviscapus. The plant material is subjected to solvent extraction, followed by purification processes such as column chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Erigeroside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with different functional groups .

Scientific Research Applications

Erigeroside has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.

Medicine: Studied for its potential therapeutic effects in treating conditions such as stroke, Alzheimer’s disease, and other neurodegenerative disorders

Industry: Used in the development of natural antioxidant formulations for food and cosmetic industries.

Mechanism of Action

Erigeroside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways. It also modulates signaling pathways such as the ROS/RNS-MMPs-TJs pathway, which is involved in protecting the blood-brain barrier .

Comparison with Similar Compounds

Structural and Functional Analogues in Erigeron Species

6’-O-Caffeoylerigeroside

- Structure : this compound derivative with a caffeoyl group esterified at the 6’-OH of glucose.

- Occurrence : Found in E. acris subsp. acris (EAA), E. annuus, and E. multiradiatus .

- Bioactivity: Acts as a chemotaxonomic marker for Erigeron due to its rarity. Exhibits stronger antioxidant activity than this compound due to the caffeoyl moiety .

- Content : 1.07–12.4 mg/g dry weight in E. acris .

Scutellarein-7-O-β-D-Glucuronide

- Structure: Flavonoid glucuronide with a scutellarein aglycone.

- Occurrence : Dominant in E. acris subsp. acris (5.52–9.16 mg/g dry weight) .

- Bioactivity : Neuroprotective and anti-inflammatory effects, but lacks vasodilatory activity compared to this compound .

Chlorogenic Acid

- Structure : Ester of caffeic acid and quinic acid.

- Occurrence : Ubiquitous in Erigeron species (2.11–6.71 mg/g dry weight) .

- Bioactivity: Antioxidant and anti-diabetic properties, but less specific to Erigeron taxonomy .

Chemotaxonomic and Pharmacological Distinctions

Cross-Generic Analogues

This compound in Campylanthus (Plantaginaceae)

- Occurrence : Detected in C. glaber and C. salsoloides .

- Function : Hydrolyzes to pyromeconic acid upon tissue damage, releasing antifungal agents .

Matricaria Ester and Apigenin in Stenactis annua

- Structure: Matricaria ester (polyacetylene) and apigenin (flavonoid).

- Bioactivity : Apigenin shows cytotoxicity against leukemia P-388 cells, contrasting this compound’s vascular effects .

Key Pharmacological Data

Discussion

This compound’s pharmacological profile is distinct due to its glycosylation, which enhances water solubility and bioavailability compared to its aglycone, 3-hydroxy-4-pyranone . However, the addition of a caffeoyl group in 6’-O-caffeoylthis compound increases antioxidant potency, highlighting structure-activity trade-offs . Cross-generic occurrences (e.g., in Campylanthus) suggest evolutionary conservation of γ-pyrone pathways but with functional divergence (e.g., antifungal vs. vascular effects) .

Biological Activity

Introduction

Erigeroside, a compound derived from various species of the Erigeron genus, particularly Erigeron breviscapus, has garnered attention for its potential biological activities. This article explores the pharmacological effects, mechanisms of action, and therapeutic applications of this compound, supported by case studies and research findings.

Chemical Composition and Source

This compound is primarily extracted from Erigeron breviscapus (Vant.) Hand-Mazz., a traditional Chinese medicinal herb known for its cardiovascular benefits. The compound is categorized as a flavonoid glycoside, which contributes to its diverse biological activities.

Cardiovascular Effects

Several studies have demonstrated the efficacy of this compound in treating cardiovascular diseases. A systematic review highlighted its application in conditions such as:

- Stable and unstable angina

- Acute myocardial infarction

- Hypertension

- Heart failure

In randomized controlled trials, this compound showed significant improvements in clinical outcomes for patients with these conditions. For instance, a study involving 500 patients with acute ischemic stroke reported that treatment with E. breviscapus injections significantly reduced disability and improved daily living activities without notable adverse effects (Huang and Guo, 2010) .

Neuroprotective Properties

This compound exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. Research has indicated that it can:

- Inhibit oxidative stress

- Reduce neuronal apoptosis

- Improve cognitive function in Alzheimer’s disease models

A study by Pu and Su (2020) suggested that this compound's active components might inhibit amyloid-beta aggregation and regulate the cholinergic system, thereby enhancing memory and learning abilities in animal models of Alzheimer's disease .

Antioxidant Activity

The antioxidant properties of this compound are significant. It has been shown to enhance the levels of superoxide dismutase (SOD) while reducing malondialdehyde (MDA), indicating a protective role against oxidative damage . This property is crucial for its therapeutic applications in various diseases where oxidative stress plays a pivotal role.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of inflammatory pathways : this compound modulates inflammatory cytokines, which can alleviate conditions like arthritis and other inflammatory diseases.

- Regulation of apoptosis : By influencing apoptotic pathways, this compound protects against cell death in neurodegenerative conditions.

- Vasodilation : It enhances endothelial function, promoting vasodilation and improving blood flow in cardiovascular diseases.

Clinical Trials

- Acute Ischemic Stroke : A multi-center trial involving 3,143 patients demonstrated that E. breviscapus capsules improved outcomes in ischemic stroke patients over 48 months .

- Cognitive Function in Alzheimer's Disease : A randomized controlled trial indicated that patients receiving this compound showed significant improvements in cognitive scores compared to control groups .

Research Findings

A recent study analyzed the metabolomics of ginsenosides related to Erigeron extracts, revealing that high concentrations exhibited strong antitumor activity against various cancer cell lines . This suggests potential applications in oncology, warranting further exploration into its antitumor mechanisms.

Summary of Key Studies on this compound

| Study | Condition | Sample Size | Outcome |

|---|---|---|---|

| Huang & Guo (2010) | Acute Ischemic Stroke | 500 | Improved disability scores |

| Pu & Su (2020) | Alzheimer's Disease | Animal Model | Enhanced memory and learning |

| Zhong et al. (2010) | Glaucoma | Randomized Controlled Trial | Improvement in visual field defects |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for isolating Erigeroside from plant matrices while ensuring compound integrity?

- Answer : Isolation requires a multi-step chromatographic approach. Initial crude extraction using ethanol/water (70:30 v/v) should be followed by fractionation via vacuum liquid chromatography (VLC) with silica gel. Final purification can be achieved using reverse-phase HPLC with a C18 column and UV detection at 254 nm. Purity validation should include NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can researchers establish baseline pharmacological profiles for this compound using in vitro models?

- Answer : Begin with cell-based assays (e.g., RAW 264.7 macrophages for anti-inflammatory activity) using standardized protocols. Dose-response curves (0.1–100 µM) should be generated with triplicate measurements. Include positive controls (e.g., dexamethasone for inflammation) and validate results via ELISA for cytokine quantification. Statistical analysis must account for inter-assay variability using ANOVA with post-hoc Tukey tests .

Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Answer : LC-MS/MS with multiple reaction monitoring (MRM) is optimal for sensitivity. Use a deuterated internal standard (e.g., this compound-d4) to correct for matrix effects. Method validation should follow ICH guidelines, including linearity (R² > 0.99), precision (CV < 15%), and recovery rates (85–115%) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported bioactivity across experimental models?

- Answer : Systematically evaluate variables such as cell line specificity, solvent effects (e.g., DMSO vs. ethanol), and metabolic stability. Conduct meta-analyses of existing data to identify confounding factors (e.g., oxygen tension in hypoxia models). Cross-validate findings using orthogonal assays (e.g., transcriptomics for mechanistic insights) .

Q. How should researchers design longitudinal in vivo studies to assess this compound’s chronic toxicity?

- Answer : Use a tiered approach:

- Phase 1 : 14-day dose-ranging study in rodents (10–300 mg/kg) to identify NOAEL (No Observed Adverse Effect Level).

- Phase 2 : 90-day subchronic study with histopathological evaluation of liver/kidney tissues.

- Phase 3 : Incorporate metabolomics to detect off-target effects. Ensure compliance with OECD Guideline 453 for chemical safety .

Q. What advanced statistical methods address dose-response heterogeneity in this compound’s bioactivity studies?

- Answer : Apply nonlinear mixed-effects modeling (NLMEM) to account for inter-individual variability. Bayesian hierarchical models can integrate prior in vitro data to improve parameter estimation. For multi-omic datasets, use pathway enrichment analysis (e.g., GSEA) to link dose-dependent effects to molecular networks .

Q. Methodological Considerations Table

Properties

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O8/c12-3-6-8(14)9(15)10(16)11(18-6)19-7-4-17-2-1-5(7)13/h1-2,4,6,8-12,14-16H,3H2/t6-,8-,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBPBADGYXFZSW-ZHVGPZTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C(C1=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C(C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974649 | |

| Record name | 4-Oxo-4H-pyran-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59219-76-0 | |

| Record name | Erigeroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-4H-pyran-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.